Enzalutamide D3 - 1443331-82-5

Enzalutamide D3

Catalog Number: EVT-1464751
CAS Number: 1443331-82-5
Molecular Formula: C21H16F4N4O2S
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enzalutamide D3 is a synthetic derivative of Enzalutamide, categorized as a second-generation androgen receptor antagonist. In scientific research, it serves as a valuable tool for investigating the mechanisms of androgen receptor signaling and developing novel therapies for prostate cancer. [, ]

Enzalutamide

  • Relevance: Enzalutamide is the parent compound of Enzalutamide D3. Enzalutamide D3 is a deuterated analog of enzalutamide, meaning it has deuterium atoms (D) replacing specific hydrogen atoms (H) in its chemical structure. This substitution specifically occurs on the N-methyl group, resulting in three deuterium atoms, hence the "D3" designation. This structural similarity is intended to alter the metabolic pathway and improve pharmacokinetic properties while retaining similar pharmacological activity to enzalutamide [].

N-Desmethylenzalutamide

  • Compound Description: N-Desmethylenzalutamide is the primary active metabolite of both enzalutamide and Enzalutamide D3 [, ]. It also exhibits AR inhibitory activity and contributes to the overall efficacy of these drugs [, ].
  • Relevance: N-Desmethylenzalutamide is structurally similar to both enzalutamide and Enzalutamide D3. It is formed through N-demethylation, a major metabolic pathway for both enzalutamide and its deuterated analog. Understanding the formation and activity of N-Desmethylenzalutamide is crucial when studying the pharmacokinetics and efficacy of both Enzalutamide D3 and enzalutamide [, ].

Darolutamide

  • Compound Description: Darolutamide is another androgen receptor (AR) antagonist used in treating mCRPC. Like enzalutamide and Enzalutamide D3, it binds to the AR, inhibiting its function and downstream signaling [].
  • Relevance: Although not directly derived from enzalutamide, darolutamide belongs to the same class of drugs as enzalutamide and Enzalutamide D3: androgen receptor inhibitors. Research often compares these compounds to evaluate their efficacy and pharmacokinetic profiles in treating mCRPC. Moreover, a study investigating Enzalutamide D3 also analyzed darolutamide and its active metabolite, ORM-15341, using a novel LC-MS/MS method for simultaneous quantification in mice []. This suggests that these compounds are often studied in parallel due to their shared therapeutic target and comparable mechanisms of action.

ORM-15341

  • Compound Description: ORM-15341 is the major active metabolite of darolutamide, and like its parent compound and the enzalutamide family, it exhibits AR inhibitory activity [].
  • Relevance: While not directly structurally related to Enzalutamide D3, ORM-15341 shares a similar research context due to its relationship with darolutamide. The study mentioned earlier analyzing Enzalutamide D3 also investigated darolutamide and ORM-15341, highlighting a shared interest in the pharmacokinetic properties of different AR inhibitors and their metabolites [].

Digoxin

  • Compound Description: Digoxin is a medication used to treat heart failure and irregular heart rhythms []. It is not structurally related to Enzalutamide or other AR inhibitors.
  • Relevance: While digoxin has no structural relationship to Enzalutamide D3, it is relevant due to potential analytical interference. Studies show that enzalutamide can interfere with certain digoxin assays, leading to falsely elevated digoxin levels in patients taking both medications []. This interaction highlights the importance of considering potential drug-drug interactions during clinical management, even when drugs are not directly related in terms of structure or target.
Overview

Enzalutamide D3 is a derivative of enzalutamide, a potent androgen receptor signaling inhibitor primarily used in the treatment of prostate cancer. This compound is classified under the category of non-steroidal antiandrogens, which function by blocking the action of androgens (male hormones) in the body. Enzalutamide D3 has been developed to enhance therapeutic efficacy and overcome resistance mechanisms associated with prostate cancer treatments.

Source

Enzalutamide D3 is synthesized from enzalutamide, which was originally developed by Medivation and Astellas Pharma. The compound has been studied extensively in various preclinical and clinical settings to assess its effectiveness against castration-resistant prostate cancer.

Classification
  • Chemical Class: Non-steroidal antiandrogens
  • Therapeutic Area: Oncology, specifically prostate cancer
  • Mechanism of Action: Androgen receptor inhibition
Synthesis Analysis

Methods

The synthesis of enzalutamide D3 involves several chemical reactions that modify the structure of the parent compound, enzalutamide. Various synthetic pathways have been explored to optimize yield and purity while minimizing side products.

Technical Details

  1. Starting Material: The synthesis begins with commercially available enzalutamide.
  2. Reagents: Common reagents include solvents like dimethyl sulfoxide and catalysts such as triethylamine.
  3. Reaction Conditions: Reactions are typically conducted under controlled temperatures and atmospheres to prevent degradation of sensitive intermediates.
  4. Purification: High-performance liquid chromatography is often employed to purify the final product.
Molecular Structure Analysis

Structure

Enzalutamide D3 retains the core structure of enzalutamide but includes modifications that enhance its binding affinity for androgen receptors. The molecular formula is C16_{16}H19_{19}F4_{4}N2_{2}O2_{2}.

Data

  • Molecular Weight: Approximately 464.34 g/mol
  • Structural Features: The compound features a biphenyl group, a fluorinated phenyl ring, and an amide functional group, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Enzalutamide D3 undergoes several key reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is crucial for introducing functional groups that enhance receptor binding.
  2. Amidation: Formation of amide bonds is essential for maintaining structural integrity and activity.
  3. Deprotection Steps: Certain protecting groups may be used during synthesis and later removed to yield the final active compound.

Technical Details

The reaction conditions must be optimized to ensure high yields while avoiding side reactions that could lead to impurities or inactive compounds.

Mechanism of Action

Process

Enzalutamide D3 operates by binding to the androgen receptor, preventing the receptor from being activated by endogenous androgens such as testosterone and dihydrotestosterone. This blockade inhibits androgen receptor signaling pathways that promote prostate cancer cell growth and survival.

Data

  • Binding Affinity: Enzalutamide D3 exhibits a significantly higher binding affinity for the androgen receptor compared to its predecessor, enhancing its potential efficacy in resistant cases.
  • Inhibition Studies: In vitro studies indicate that enzalutamide D3 effectively reduces cell proliferation in androgen-sensitive and resistant prostate cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Effective within a pH range of 4 to 7.
  • Melting Point: Approximately 150–155 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, suggesting good membrane permeability.
Applications

Scientific Uses

Enzalutamide D3 has significant potential in scientific research, particularly in:

  • Cancer Therapeutics: As a treatment option for patients with castration-resistant prostate cancer who have developed resistance to standard therapies.
  • Drug Development Studies: Used in preclinical studies to evaluate new formulations or combinations with other therapeutic agents.
  • Biological Research: Investigating androgen receptor signaling pathways and mechanisms of resistance in prostate cancer models.

Properties

CAS Number

1443331-82-5

Product Name

Enzalutamide D3

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

Molecular Formula

C21H16F4N4O2S

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3

InChI Key

WXCXUHSOUPDCQV-HPRDVNIFSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Synonyms

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-(methyl-d3)benzamide; Enzalutamide-d3

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.